
Ethyl (E)-2-aminohex-4-enoate;hydrochloride
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Overview
Description
Ethyl (E)-2-aminohex-4-enoate;hydrochloride is an organic compound that belongs to the class of amino esters It is characterized by the presence of an ethyl ester group, an amino group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-aminohex-4-enoate;hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-aminohex-4-enoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The double bond can be reduced to form the saturated amino ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, saturated amino esters, and various substituted amino esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl (E)-2-aminohex-4-enoate; hydrochloride has diverse applications in scientific research:
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives useful in different chemical reactions.
Biological Studies
In biological research, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be employed to study enzyme-substrate interactions. It acts as a probe for investigating biological pathways, particularly those involving amino acids and their derivatives.
Pharmaceutical Development
The compound has potential applications in drug development, especially in creating intermediates for pharmaceuticals. Its structure can be modified to enhance biological activity or reduce side effects in therapeutic agents.
Agrochemical Production
In the agrochemical sector, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be utilized as an intermediate in the synthesis of pesticides or herbicides, contributing to agricultural productivity .
Case Study 1: Enzyme Interaction
A study demonstrated that Ethyl (E)-2-aminohex-4-enoate; hydrochloride could inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic engineering .
Case Study 2: Drug Synthesis
Research indicated that this compound could serve as a precursor in synthesizing novel anti-inflammatory drugs, showcasing its versatility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Ethyl (E)-2-aminohex-4-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl ester group but lacks the amino group and double bond.
Ethyl eicosapentaenoic acid: An ester with a long-chain polyunsaturated fatty acid, used in the treatment of hypertriglyceridemia.
Ethyl (E)-4-oxopent-2-enoate: A compound with a similar double bond and ester group but lacks the amino group.
Uniqueness
Ethyl (E)-2-aminohex-4-enoate;hydrochloride is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl (E)-2-aminohex-4-enoate;hydrochloride, also known by its chemical formula C8H15NO2, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C8H15NO2
- SMILES : CCOC(=O)C(C/C=C/C)N
- InChI : InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 158.11756 | 136.7 |
[M+Na]+ | 180.09950 | 144.7 |
[M+NH4] | 175.14410 | 143.1 |
[M+K]+ | 196.07344 | 140.4 |
This compound has been studied for its potential inhibitory effects on specific protein targets involved in cancer cell proliferation. The compound's structure suggests it may interact with microtubule-associated proteins, influencing mitotic spindle formation and cellular division.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits micromolar inhibition against certain cancer cell lines by disrupting normal mitotic processes. For instance, in assays utilizing centrosome-amplified DLD1 human colon cancer cells, treatment with this compound resulted in a significant increase in multipolar mitoses, indicating its potential as an anticancer agent .
Case Studies
- Study on Cancer Cell Lines :
- Stability and Pharmacokinetics :
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the ethyl ester or alkyl chain length significantly affect the compound's potency. For example:
Properties
IUPAC Name |
ethyl (E)-2-aminohex-4-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJYIKGGKQPIJ-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.